- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

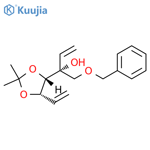

Cas no 1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate)

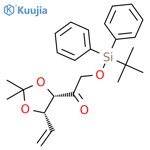

![[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate structure](https://ar.kuujia.com/scimg/cas/1373332-57-0x500.png)

1373332-57-0 structure

اسم المنتج:[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

كاس عدد:1373332-57-0

وسط:C16H16O5

ميغاواط:288.295245170593

CID:5291147

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate الخواص الكيميائية والفيزيائية

الاسم و المعرف

-

- (3aR,6aR)-6-[(Benzoyloxy)methyl]-3a,6a-dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (ACI)

- [(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

-

- نواة داخلي: 1S/C16H16O5/c1-16(2)20-13-11(8-12(17)14(13)21-16)9-19-15(18)10-6-4-3-5-7-10/h3-8,13-14H,9H2,1-2H3/t13-,14+/m1/s1

- مفتاح Inchi: COZWZEQOJYDTOT-KGLIPLIRSA-N

- ابتسامات: C(C1=CC(=O)[C@@H]2OC(O[C@H]12)(C)C)OC(C1C=CC=CC=1)=O

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate الأسعارأكثر . >>

| مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250MG |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 250MG |

¥ 8,962.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500MG |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 500MG |

¥ 14,942.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-1G |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 1g |

¥ 22,407.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-500mg |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 500mg |

¥14942.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100MG |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 100MG |

¥ 5,603.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-5G |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 5g |

¥ 67,221.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-100mg |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 100mg |

¥5603.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTT00099-250mg |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate |

1373332-57-0 | 95% | 250mg |

¥8963.0 | 2024-04-24 |

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط

1.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

المراجع

طريقة الإنتاج 2

رد فعل الشرط

1.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

1.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

2.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

3.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

المراجع

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

طريقة الإنتاج 3

رد فعل الشرط

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 1 h, -78 °C

1.2 Reagents: Triethylamine ; rt

2.1 Solvents: Tetrahydrofuran ; -78 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

1.2 Reagents: Triethylamine ; rt

2.1 Solvents: Tetrahydrofuran ; -78 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

4.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

4.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

5.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

6.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

المراجع

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

طريقة الإنتاج 4

رد فعل الشرط

1.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

المراجع

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

طريقة الإنتاج 5

رد فعل الشرط

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

2.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

3.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

4.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

المراجع

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

طريقة الإنتاج 6

رد فعل الشرط

1.1 Solvents: Tetrahydrofuran ; -78 °C

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 1 h, rt

3.1 Reagents: Dibutyltin oxide Solvents: Toluene ; 3 h, reflux; reflux → 50 °C

3.2 Reagents: Tetrabutylammonium iodide ; 16 h, 50 °C

4.1 Catalysts: Grubbs' catalyst Solvents: Toluene ; 4 h, 80 °C

5.1 Reagents: Dipyridinium dichromate Solvents: Dimethylformamide ; 2 d, rt

المراجع

- Fluorocyclopentenyl-cytosine with Broad Spectrum and Potent Antitumor Activity, Journal of Medicinal Chemistry, 2012, 55(9), 4521-4525

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Raw materials

- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-

- D-ribo-Hex-1-enitol, 1,2-dideoxy-6-O-[(1,1-dimethylethyl)diphenylsilyl]-5-C-ethenyl-3,4-O-(1-methylethylidene)-

- (R)-2-(tert-butyldiphenylsilyloxy)-1-((4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)ethanol

- vinylmagnesium bromide solution

- (-)-1-((4S,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl)-2-(tert-butyldiphenylsilyloxy)ethan-1-one

- D-ribo-Hex-1-enitol, 1,2-dideoxy-5-C-ethenyl-3,4-O-(1-methylethylidene)-6-O-(phenylmethyl)-

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate Preparation Products

[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate الوثائق ذات الصلة

-

1. Book reviews

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

Related Articles

-

الأدوية المركبة بالجسم المضاد: هندسة بيوكيميائية ثورية في مواجهة السرطان body ……Jun 24, 2025

-

مقدمة: الإنزيمات والطب الجزيئي تلعب الكيمياء الحيوية دورًا محوريًا في فهم الآليات الجزيئية للأمراض و……Jun 24, 2025

-

دور البروتينات في علاج الأمراض: من الأجسام المضادة إلى العلاج بالخلايا في العقدين الأخيرين، شهد مجال……Jun 24, 2025

-

نظام كريسبر-كاس9: ثورة في الطب الحيوي والعلاجات الجينية يشهد مجال الطب الحيوي تحولاً جذرياً بفضل الت……Jun 24, 2025

-

دور علم السكريات في العلاج الموجه للسرطان: آفاق جديدة في الكيمياء الحيوية الطبية يظل السرطان أحد أكب……Jun 24, 2025

1373332-57-0 ([(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate) منتجات ذات صلة

- 1782206-46-5(2-(3-amino-1-hydroxypropyl)-5-methoxyphenol)

- 2228547-05-3({1-[2-Methoxy-3-(trifluoromethyl)phenyl]-2,2-dimethylcyclopropyl}methanamine)

- 1182441-22-0({4-(2-Methoxyphenyl)phenylmethyl}(propan-2-yl)amine)

- 113204-23-2(2-fluoro-N-(pyridin-4-yl)benzamide)

- 1553717-04-6(7-methyl-1,2,3,4-tetrahydronaphthalene-2-carbaldehyde)

- 99855-14-8(3-Pyrrolidinylbenzoatehydrochloride)

- 1009340-97-9(N-(3-Chloro-4-methylphenyl)-5-oxo-2-pyrrolidinecarboxamide)

- 1785021-53-5(1,1-dioxo-1lambda6-benzothiophene-7-sulfonyl chloride)

- 77280-87-6(2,5-diiodobenzamide)

- 2228603-31-2(3,3,4-trimethylpent-4-en-1-amine)

الموردين الموصى بهم

Amadis Chemical Company Limited

(CAS:1373332-57-0)[(3aR,6aR)-2,2-dimethyl-6-oxo-2H,3aH,6H,6aH-cyclopenta[d][1,3]dioxol-4-yl]methyl benzoate

نقاء:99%/99%/99%

كمية:100.0mg/250.0mg/500.0mg

الأسعار ($):702.0/1123.0/1873.0